molecular formula C11H6ClN3S B12956669 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine

Cat. No.: B12956669
M. Wt: 247.70 g/mol
InChI Key: UQIFLHPLCPJRAP-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amino or alkyl groups .

Scientific Research Applications

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H6ClN3S

Molecular Weight

247.70 g/mol

IUPAC Name

4-chloro-6-pyridin-4-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H6ClN3S/c12-11-10-8(14-6-15-11)5-9(16-10)7-1-3-13-4-2-7/h1-6H

InChI Key

UQIFLHPLCPJRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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